Methyl 2-(bromomethyl)-5-chloronicotinate
Description
Methyl 2-(bromomethyl)-5-chloronicotinate is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at the 2-position and a chlorine atom at the 5-position of the nicotinic acid ester framework. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for metal-catalyzed reactions. Its reactivity is driven by the electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions, and the electron-withdrawing chlorine atom, which modulates the electronic properties of the pyridine ring .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVDYOHLYOSTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212389 | |
| Record name | Methyl 2-(bromomethyl)-5-chloro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894074-88-5 | |
| Record name | Methyl 2-(bromomethyl)-5-chloro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894074-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(bromomethyl)-5-chloro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Route
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 5-chloronicotinate | N-Bromosuccinimide (NBS), AIBN, solvent (carbon tetrachloride or dichloromethane), reflux | This compound | 70–85% (typical) | Radical bromination at benzylic position; reaction monitored by TLC or GC-MS |
| 2 | Purification | Column chromatography (petroleum ether/ethyl acetate 8:1) | Pure product | - | Confirmed by ^1H NMR and GC-MS |
The reaction proceeds via a radical mechanism initiated by AIBN, generating bromine radicals that abstract hydrogen from the methyl group at the 2-position, leading to bromomethyl substitution. The use of inert solvents such as carbon tetrachloride or dichloromethane ensures controlled radical generation and minimizes side reactions.
Alternative Synthetic Approaches
Multi-step synthesis from nicotinic acid derivatives : Starting from nicotinic acid or methyl nicotinate, selective halogenation at the 5-position (chlorination) followed by bromomethylation at the 2-position can be performed sequentially. This approach may involve initial chlorination using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS), followed by bromomethylation using NBS under radical conditions.
Continuous flow bromination : For industrial scale-up, continuous flow reactors have been employed to enhance reaction efficiency, mixing, and heat transfer, enabling better control over bromination reactions and improved yields.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) | Provides selective bromine radicals for benzylic substitution |
| Radical initiator | Azobisisobutyronitrile (AIBN) or light | Initiates radical chain reaction |
| Solvent | Carbon tetrachloride or dichloromethane | Inert, non-polar solvents favor radical stability |
| Temperature | Reflux (~60–80°C) | Ensures sufficient energy for radical formation |
| Reaction time | 2–6 hours | Monitored by TLC or GC-MS for completion |
Optimization studies indicate that controlling the stoichiometry of NBS and reaction temperature is critical to minimize over-bromination or side reactions such as dibromination or ring substitution. Lower temperatures and stoichiometric control help improve selectivity for monobromomethylation.
Purification and Characterization
Purification : The crude reaction mixture is typically purified by column chromatography using petroleum ether and ethyl acetate mixtures (commonly 8:1 ratio) to separate the desired bromomethylated product from unreacted starting materials and by-products.
-
- [^1H Nuclear Magnetic Resonance (NMR)](pplx://action/followup) : Bromomethyl protons appear as a singlet around δ 4.6–4.7 ppm; methyl ester protons resonate near δ 3.9–4.0 ppm.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Molecular ion peak observed at m/z ~261–263 confirms the molecular weight.
- Infrared Spectroscopy (IR) : Strong carbonyl (C=O) stretch near 1748 cm⁻¹ and characteristic C-Br vibrations between 600–700 cm⁻¹.
- Melting Point : Typically between 50°C and 54°C, confirming purity and identity.
Industrial Considerations
Industrial production employs similar bromination chemistry but often integrates continuous flow reactors to improve scalability, reproducibility, and safety. Automated systems allow precise control over reaction parameters, reducing side products and maximizing yield and purity. The use of inert atmospheres (argon or nitrogen) and moisture-free conditions is essential to prevent hydrolysis or degradation of the bromomethyl group during synthesis and storage.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Radical bromination of methyl 5-chloronicotinate | Methyl 5-chloronicotinate | NBS, AIBN | Reflux in CCl4 or DCM | 70–85% | High selectivity; straightforward | Requires radical initiator and inert solvent |
| Multi-step halogenation from nicotinic acid | Nicotinic acid derivatives | Chlorinating and brominating agents | Stepwise halogenation | Variable | Allows precise substitution pattern | Longer synthesis time; more steps |
| Continuous flow bromination | Methyl 5-chloronicotinate | NBS, AIBN | Flow reactor, controlled temp | Improved yields | Scalable; better control | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-chloronicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: 2-(Bromomethyl)-5-chloronicotinic acid.
Reduction: Methyl 2-methyl-5-chloronicotinate.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-chloronicotinate is a chemical compound with the molecular formula and a molecular weight of 250.48 g/mol. It is a halogenated derivative of nicotinic acid, featuring a bromomethyl group at the 2-position and a chlorine atom at the 5-position of the pyridine ring. This compound typically appears as a white to light yellow solid and is soluble in methanol, with a melting point ranging from 50°C to 54°C.
Potential Applications
This compound has potential applications in medicinal chemistry and organic synthesis. Its structural features make it a candidate for developing new pharmaceuticals, particularly in areas targeting nicotinic receptors or exhibiting antimicrobial properties. It may also serve as an intermediate in synthesizing other complex organic molecules.
Scientific Research
Interaction studies have shown that similar compounds interact with cytochrome P450 enzymes, suggesting that this compound may also influence drug metabolism pathways. Investigating its pharmacokinetic properties, such as absorption and distribution, is essential for understanding its therapeutic potential.
Organic Synthesis
This compound can be synthesized through several methods and may serve as an intermediate in synthesizing complex organic molecules. A range of chloro(methyl)- and bromo(methyl)(hetero)arenes have been coupled with aromatic and aliphatic boronic acids in the presence of a catalytic amount . Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Development of Antimicrobial Agents
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-chloronicotinate largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic transformations to introduce desired functional groups into the nicotinate framework .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physical and Spectral Properties
- Infrared Spectroscopy : Strong carbonyl (C=O) stretches at ~1748 cm⁻¹ and C-Br vibrations at ~600–700 cm⁻¹ are consistent across brominated nicotinate esters .
Biological Activity
Methyl 2-(bromomethyl)-5-chloronicotinate is a chemical compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, applications, and relevant case studies.
- Molecular Formula : C₇H₈BrClN₁O₂
- Molecular Weight : Approximately 250.48 g/mol
- Structure : The compound features a bromomethyl group and a chlorine atom attached to a nicotinate structure, which is derived from nicotinic acid.
Pharmacological Potential
This compound has shown significant pharmacological potential, primarily due to its interactions with various biological pathways. Key findings include:
- Cytochrome P450 Interactions : The compound serves as both a substrate and an inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism. This dual functionality highlights its importance in drug development and metabolic studies .
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in cancer pathways, particularly ERK1/2 kinases, which are implicated in various malignancies .
Applications in Research
The compound is utilized in several research domains:
- Pharmaceutical Development : It acts as an intermediate in synthesizing drugs targeting neurological disorders and cancer therapies .
- Agricultural Chemistry : Its effectiveness as a pesticide and herbicide contributes to agricultural productivity .
- Material Science : Employed in the development of durable materials, including polymers and coatings .
Case Studies
- Cancer Research :
-
Neuropharmacology :
- Research has demonstrated that compounds similar to this compound exhibit neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases .
Synthesis Methods
This compound can be synthesized through various chemical reactions, including:
- N-Alkylation Reactions : Utilizing tert-butyl (R)-2-((tosyloxy)methyl)morpholine-4-carboxylate as a precursor for chloropyridines .
- Metal-Catalyzed Cross-Coupling Reactions : These reactions involve coupling bromo(methyl)(hetero)arenes with boronic acids to form the desired product .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to similar compounds:
| Compound Name | CAS Number | Biological Activity | Applications |
|---|---|---|---|
| This compound | Not Available | Cytochrome P450 inhibitor | Drug development |
| Methyl 5-bromo-2-chloronicotinate | 2763343 | Enzyme inhibition | Pharmaceutical synthesis |
| Methyl 5-bromo-2-chloroisonicotinate | Not Available | Neuroprotective effects | Agricultural chemistry |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-(bromomethyl)-5-chloronicotinate, and what purification methods are effective?
- Methodology : Synthesis often involves bromination of methyl 5-chloronicotinate derivatives using reagents like NBS (N-bromosuccinimide) under radical initiation. Purification typically employs column chromatography with mobile phases such as petroleum ether (PE) and ethyl acetate (EtOAc) in ratios like 8:1, as demonstrated for structurally similar brominated nicotinate esters . GC-MS and H NMR (e.g., δ 4.66 ppm for bromomethyl protons) are critical for verifying purity and structure .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent degradation via hydrolysis or light-induced reactions. Analogous brominated nicotinates are moisture-sensitive, requiring anhydrous conditions during handling . Safety data sheets for related compounds (e.g., 2-chloronicotinic acid) recommend using fume hoods and PPE due to potential irritancy .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology : Use H NMR to identify key signals (e.g., bromomethyl protons at ~4.6–4.7 ppm and ester methyl groups at ~3.9–4.0 ppm). GC-MS (EI mode) provides molecular ion confirmation (e.g., m/z ~261–263 for [M]). Cross-reference spectral data with databases like CA (Chemical Abstracts) or Reaxys for validation .
Advanced Research Questions
Q. How can researchers address low yields in bromomethylation reactions of nicotinate esters?
- Methodology : Optimize reaction conditions by varying radical initiators (e.g., AIBN vs. light) and brominating agents (NBS vs. Br). Monitor reaction progress via TLC or in-situ IR spectroscopy. Low yields in analogous reactions (e.g., methyl 2-(bromomethyl)-6-fluorobenzoate, 70–80% yield) may stem from competing side reactions like over-bromination; reducing reaction temperature or using stoichiometric controls can mitigate this .
Q. What strategies are effective for derivatizing this compound into heterocyclic scaffolds?
- Methodology : The bromomethyl group is highly reactive in nucleophilic substitutions. For example, reacting with thioureas or amines can yield thieno[2,3-b]pyridines or pyridinium salts. In one study, ω-bromoacetophenone derivatives were used to synthesize benzofuran-linked nicotinonitriles, demonstrating the utility of brominated intermediates in constructing fused-ring systems .
Q. How can computational methods aid in predicting regioselectivity for substitutions on the pyridine ring?
- Methodology : Density Functional Theory (DFT) calculations can model electron density distributions to predict reactive sites. For instance, the 5-chloro substituent may deactivate the adjacent position, directing substitutions to the bromomethyl-bearing carbon. Validate predictions with Hammett σ constants or experimental kinetic studies .
Q. How should contradictory data on reaction pathways (e.g., competing alkylation vs. elimination) be resolved?
- Methodology : Use isotopic labeling (e.g., C or H) to trace reaction intermediates. For example, deuterated solvents (DMSO-d) in NMR studies can clarify mechanistic pathways. Cross-examining databases like CASREACT or Reaxys for analogous reactions provides comparative insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
